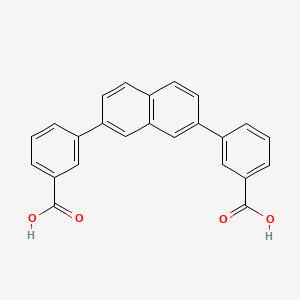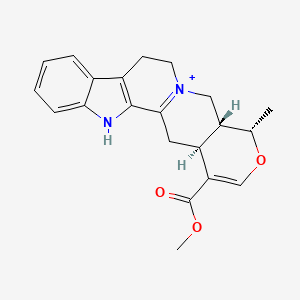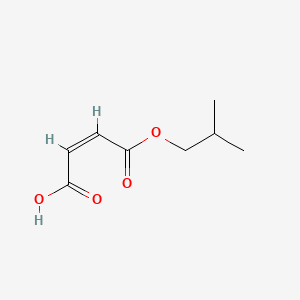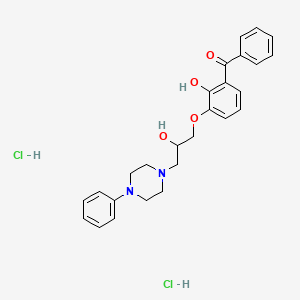
1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the Benzoylphenoxy Intermediate: This step involves the reaction of 4-hydroxybenzophenone with an appropriate alkylating agent to form the benzoylphenoxy intermediate.
Piperazine Derivative Formation: The next step involves the reaction of the benzoylphenoxy intermediate with 4-phenylpiperazine under suitable conditions to form the desired piperazine derivative.
Final Coupling and Hydrochloride Formation: The final step involves coupling the piperazine derivative with an appropriate epoxide or halohydrin to form the propanolamine structure, followed by the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, including receptor binding and enzyme inhibition.
Medicine: Potential therapeutic applications, such as in the treatment of neurological or cardiovascular disorders.
Industry: Used in the development of new materials or as a component in chemical formulations.
Mecanismo De Acción
The mechanism of action of 1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the nature of the targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Benzoylphenoxy)-3-(4-methylpiperazinyl)propan-2-ol dihydrochloride
- 1-(4-Benzoylphenoxy)-3-(4-ethylpiperazinyl)propan-2-ol dihydrochloride
Uniqueness
1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride is unique due to its specific structural features, such as the presence of the benzoylphenoxy and phenylpiperazinyl groups. These features may confer distinct pharmacological properties and make it a valuable compound for research and development.
Propiedades
Número CAS |
64050-24-4 |
|---|---|
Fórmula molecular |
C26H30Cl2N2O4 |
Peso molecular |
505.4 g/mol |
Nombre IUPAC |
[2-hydroxy-3-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]-phenylmethanone;dihydrochloride |
InChI |
InChI=1S/C26H28N2O4.2ClH/c29-22(18-27-14-16-28(17-15-27)21-10-5-2-6-11-21)19-32-24-13-7-12-23(26(24)31)25(30)20-8-3-1-4-9-20;;/h1-13,22,29,31H,14-19H2;2*1H |
Clave InChI |
UJJXIXAAXVOQNE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC(COC2=CC=CC(=C2O)C(=O)C3=CC=CC=C3)O)C4=CC=CC=C4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13778512.png)
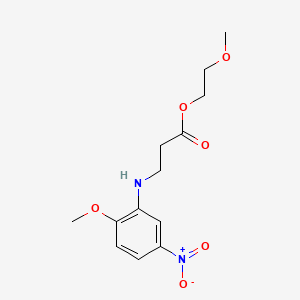
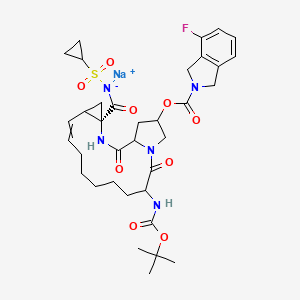
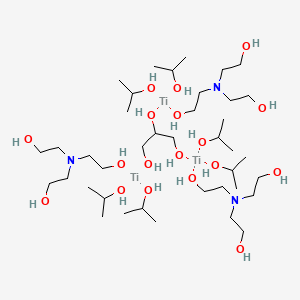
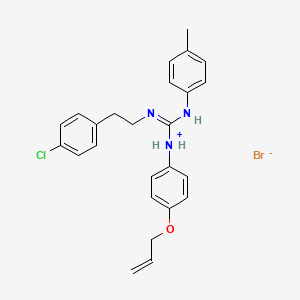
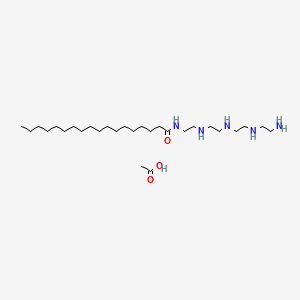
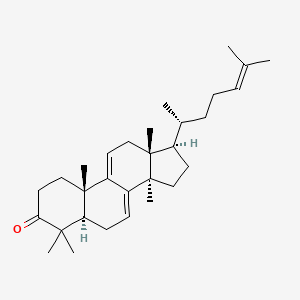
![Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13778564.png)

![3,6,7-Trimethylbenzo[d]isoxazole](/img/structure/B13778567.png)
![tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide](/img/structure/B13778570.png)
